molecular formula C7H10N2S B13142416 3-(Methylthio)benzene-1,2-diamine

3-(Methylthio)benzene-1,2-diamine

Cat. No.: B13142416
M. Wt: 154.24 g/mol
InChI Key: MAODRSNVSCQCBQ-UHFFFAOYSA-N
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Description

3-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S It is a derivative of benzene, featuring two amino groups (-NH2) and a methylthio group (-SCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)benzene-1,2-diamine typically involves the reaction of 3-(methylthio)aniline with nitrous acid, followed by reduction. The process can be summarized as follows:

    Diazotization: 3-(Methylthio)aniline is treated with nitrous acid to form the diazonium salt.

    Reduction: The diazonium salt is then reduced to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of reducing agents like sodium borohydride. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the amino groups or the methylthio group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amino groups or methylthio groups.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(Methylthio)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: Similar structure but lacks the methylthio group.

    m-Phenylenediamine: Similar structure but with amino groups in different positions.

    p-Phenylenediamine: Similar structure but with amino groups in para positions.

Uniqueness

3-(Methylthio)benzene-1,2-diamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-methylsulfanylbenzene-1,2-diamine

InChI

InChI=1S/C7H10N2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3

InChI Key

MAODRSNVSCQCBQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1N)N

Origin of Product

United States

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